molecular formula C17H19ClN2O2S B11342456 3-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

3-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11342456
M. Wt: 350.9 g/mol
InChI Key: XVGWQVCRPXATNW-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a morpholine ring, and a thiophene ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzoyl chloride with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethanamine in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to form the intermediate.

    Purification: The intermediate is then purified using techniques such as column chromatography to remove any impurities.

    Final Product Formation: The purified intermediate is subjected to further reactions, including possible cyclization or functional group modifications, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Techniques such as crystallization and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both the morpholine and thiophene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

3-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C17H19ClN2O2S/c18-14-4-1-3-13(11-14)17(21)19-12-15(16-5-2-10-23-16)20-6-8-22-9-7-20/h1-5,10-11,15H,6-9,12H2,(H,19,21)

InChI Key

XVGWQVCRPXATNW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CS3

Origin of Product

United States

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